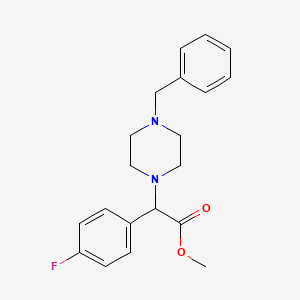
Methyl (4-benzylpiperazin-1-yl)(4-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-FLUOROPHENYL)ACETATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-FLUOROPHENYL)ACETATE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzyl group: Benzyl chloride can be used to benzylate the piperazine ring.
Addition of the fluorophenyl group: This step involves the reaction of the benzylpiperazine intermediate with 4-fluorobenzyl chloride.
Esterification: The final step is the esterification of the resulting compound with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-FLUOROPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyl or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or the aromatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce de-benzylated or de-fluorinated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic, antidepressant, or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-FLUOROPHENYL)ACETATE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-CHLOROPHENYL)ACETATE
- METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-BROMOPHENYL)ACETATE
- METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-METHOXYPHENYL)ACETATE
Uniqueness
METHYL 2-(4-BENZYLPIPERAZINO)-2-(4-FLUOROPHENYL)ACETATE is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets.
Properties
Molecular Formula |
C20H23FN2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C20H23FN2O2/c1-25-20(24)19(17-7-9-18(21)10-8-17)23-13-11-22(12-14-23)15-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
InChI Key |
VGBGYESKCXRXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















